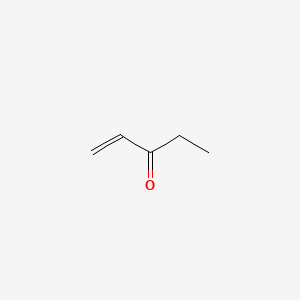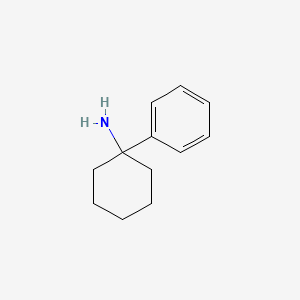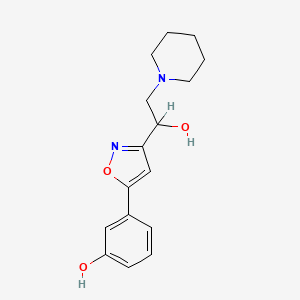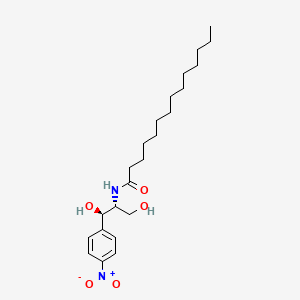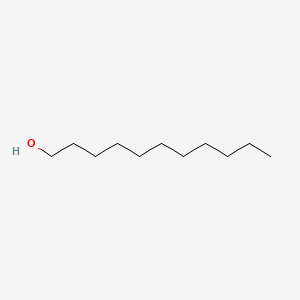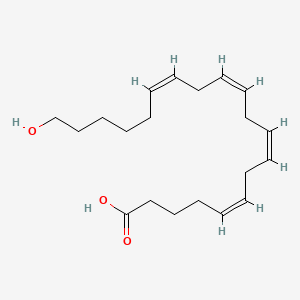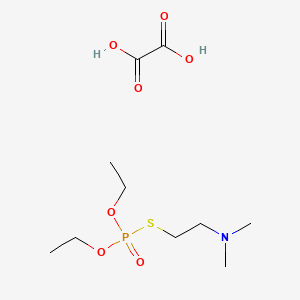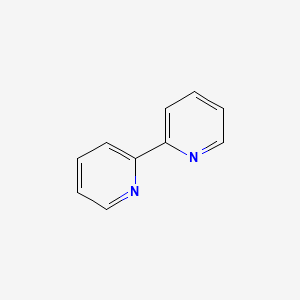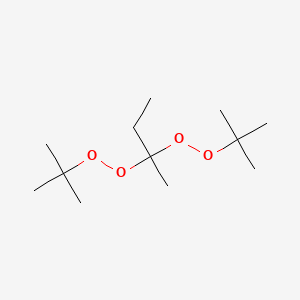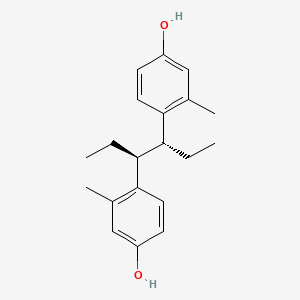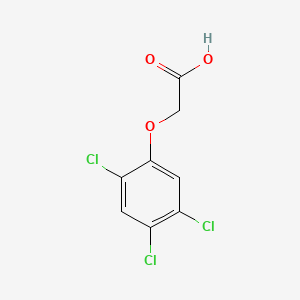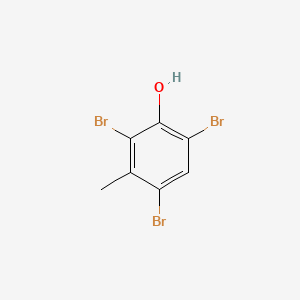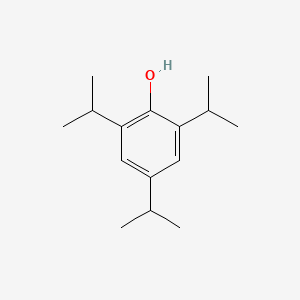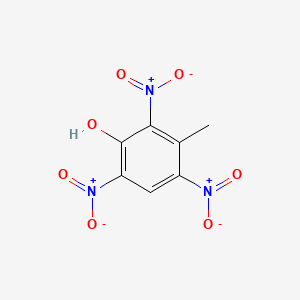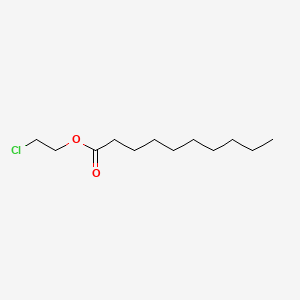
2-Chloroethyl caprate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl caprate is a biochemical.
Aplicaciones Científicas De Investigación
Identification in Spices and Foods
2-Chloroethyl esters of fatty acids, including capric acid, have been identified in spices and foods. Gas-liquid chromatography-mass spectrometry (GLC/MS) techniques were used for analysis, revealing the presence of these esters at levels up to 1400 ppm in spices and 35 ppm in various foods. Notably, 2-chloroethyl linoleate was the most abundant ester found. This research underscores the importance of understanding the presence and concentrations of such chemical compounds in everyday consumables (Heikes & Griffitt, 1979).
Detection of Chemical Warfare Agent Simulants
2-Chloroethyl ethyl sulfide (CEES), a simulant for mustard gas, can be detected using functionalized metal-organic frameworks (MOFs). A study demonstrated a rapid synthesis method for such MOFs, which showed effective fluorescence quenching in the presence of CEES, highlighting their potential for practical applications in chemical warfare agent detection (Abuzalat et al., 2021).
Waste Stabilization Ponds' Treatability and Toxicity
Research on the ability of a Texas chemical manufacturer's wastewater treatment system to degrade organic chemicals, including bis(2-chloroethyl)ether, provides insights into environmental management. This study assessed both the treatability and the toxicity response of biological systems in the ponds to such chemicals, offering essential information for environmental safety and compliance (Ramey & Davis, 1989).
Environmental Monitoring and Analysis
Techniques for monitoring and analyzing chlorophenoxy herbicides in waste waters and sludges have been developed, employing derivatization methods such as 2-chloroethylation. This research is crucial for environmental monitoring and ensuring compliance with safety standards in waste management (Hill et al., 1983).
DNA Damage and Repair Studies
Studies on the effects of 2-chloroethyl compounds on DNA, particularly focusing on damage and repair mechanisms, are significant for understanding the molecular basis of cancer treatments and the impact of environmental toxins. This research provides valuable insights into the biological interactions of these compounds at the cellular level (Erickson et al., 1980).
Propiedades
Número CAS |
15175-04-9 |
|---|---|
Nombre del producto |
2-Chloroethyl caprate |
Fórmula molecular |
C12H23ClO2 |
Peso molecular |
234.76 g/mol |
Nombre IUPAC |
2-chloroethyl decanoate |
InChI |
InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-8-9-12(14)15-11-10-13/h2-11H2,1H3 |
Clave InChI |
WRIOEJKKXQEEFB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCCCl |
SMILES canónico |
CCCCCCCCCC(=O)OCCCl |
Apariencia |
Solid powder |
Otros números CAS |
15175-04-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-Chloroethyl caprate; 2-Chloroethyl decanoate; Decanoic acid, 2-chloroethyl ester; chloroethyl decanoate; Capric acid 2-chloroethyl ester. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



